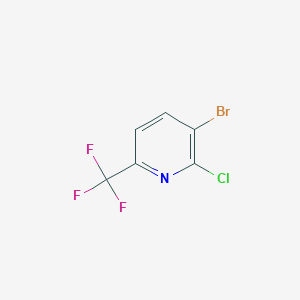

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJCRNGOIVXMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670371 | |

| Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-34-1 | |

| Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1) is a polysubstituted pyridine derivative whose strategic importance lies in its unique electronic and steric properties. The presence of a trifluoromethyl group (-CF3) significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in bioactive compounds.[1] The distinct halogen atoms—bromine and chlorine—at positions 3 and 2 respectively, offer differential reactivity, enabling selective and sequential functionalization. This dual-handle characteristic makes it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and agrochemical research.[2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is essential for its handling, reaction optimization, and purification. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1159512-34-1 | [3][4] |

| Molecular Formula | C₆H₂BrClF₃N | [3][4] |

| Molecular Weight | 260.44 g/mol | [3][4] |

| Physical Form | Solid | [5] |

| Boiling Point | 189.3 ± 35.0 °C (Predicted) | |

| Density | 1.804 ± 0.06 g/cm³ (Predicted) | |

| Storage | Inert atmosphere, room temperature | [4] |

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines (TFMPs) generally follows established pathways, including the halogen exchange of trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[6] While specific, peer-reviewed synthetic procedures for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are not widely published in academic journals, patent literature often contains detailed experimental protocols for such specialized intermediates. A general plausible route involves the multi-step transformation of a suitable picoline precursor, involving chlorination, fluorination, and bromination steps.

The general workflow for the synthesis of halogenated trifluoromethylpyridines can be visualized as follows:

Caption: General workflow for synthesizing halogenated trifluoromethylpyridines.

Key Reactions and Synthetic Utility

The primary utility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic versatility, with the C-Br bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, the reaction with an arylboronic acid or ester is expected to proceed selectively at the C3 position.

Conceptual Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

-

Purification: Purify the crude product by flash column chromatography to yield the 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. The higher reactivity of the C-Br bond allows for the selective introduction of an amine at the C3 position.

Conceptual Experimental Protocol: Regioselective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equiv.).

-

Reagent Addition: Add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

-

Solvent and Reaction: Add an anhydrous, aprotic solvent such as toluene or THF. Seal the vessel and heat with stirring, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction, perform an extractive work-up, and purify the resulting 3-amino-2-chloro-6-(trifluoromethyl)pyridine by column chromatography.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne. This reaction is invaluable for introducing rigid acetylenic linkers into molecular scaffolds. The coupling is expected to occur selectively at the C3-bromo position.

Conceptual Experimental Protocol: Regioselective Sonogashira Coupling

-

Reaction Setup: To a degassed solution of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

-

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), followed by the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by chromatography to obtain the 3-alkynyl-2-chloro-6-(trifluoromethyl)pyridine.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine moieties are prevalent in a wide array of commercial and investigational drugs and agrochemicals.[6] While specific, publicly disclosed final products derived directly from 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are not readily found in literature—often due to the proprietary nature of drug development—its structural motifs suggest its utility as a key intermediate. Its potential applications include the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores.

-

GPCR Modulators: The pyridine scaffold is common in ligands for G-protein coupled receptors.

-

Herbicides and Fungicides: The unique electronic properties imparted by the trifluoromethyl and halogen groups are beneficial for modulating the biological activity and pharmacokinetic properties of agrochemicals.

Safety and Handling

As a halogenated and trifluoromethylated aromatic compound, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine requires careful handling. Based on supplier safety data sheets for this and structurally similar compounds, the following precautions should be observed.[7][8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[1][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Capot Chemical Co., Ltd. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 3-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine - Safety Data Sheet. Retrieved from [Link]

-

Uneyama, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. capotchem.cn [capotchem.cn]

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine CAS number

An In-Depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, identified by CAS Number 1159512-34-1.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's physicochemical properties, synthetic pathways, unique reactivity, and applications as a key building block. Methodologies for its strategic utilization in cross-coupling reactions are discussed, alongside essential safety and handling protocols, to provide a holistic resource for laboratory application.

Introduction and Strategic Importance

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[3][4] The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of a trifluoromethyl group alongside two distinct halogen atoms (bromine and chlorine) imparts a unique combination of electronic properties and versatile reactivity.[5] The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.

The primary value of this reagent lies in its capacity for selective, sequential chemical modifications. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, site-selective cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures with precision and control.[6] This guide will explore the synthesis, reactivity, and practical application of this powerful synthetic intermediate.

Physicochemical and Handling Properties

Quantitative data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has been consolidated from supplier technical specifications. Proper storage and handling are critical to maintaining the integrity of the compound.

| Property | Value | Source(s) |

| CAS Number | 1159512-34-1 | [1][2] |

| Molecular Formula | C₆H₂BrClF₃N | [3] |

| Molecular Weight | 260.44 g/mol | [3] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [7] |

| Storage Conditions | 2-8°C, dry and well-ventilated place | [3] |

| InChI Key | XLYJYRSSHPLAGP-UHFFFAOYSA-N | [7] |

Synthesis Strategy and Mechanistic Considerations

The synthesis of polysubstituted pyridines like 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a non-trivial challenge that requires precise control of regiochemistry. While multiple routes can be envisioned, a common and effective strategy involves the construction of the trifluoromethylpyridine ring system followed by selective halogenation.

The primary methods for preparing trifluoromethylpyridine (TFMP) derivatives include:[4]

-

Ring construction from a building block that already contains the trifluoromethyl group.

-

Chlorine/Fluorine exchange from a corresponding trichloromethylpyridine precursor.

-

Direct trifluoromethylation of a pre-functionalized pyridine ring.

A plausible synthetic workflow, based on established chemical principles, is outlined below. The rationale behind this multi-step process is to introduce the substituents in an order that leverages directing group effects and ensures the desired isomeric purity.

Causality Behind Experimental Choices:

-

Starting Material: Beginning with a 2,6-substituted pyridine simplifies the regiochemical outcome. 2-chloro-6-(trifluoromethyl)pyridine is a common intermediate.

-

Bromination Conditions: The use of N-Bromosuccinimide (NBS) or bromine in strong acid (sulfuric acid/oleum) is a standard method for electrophilic halogenation of the electron-deficient pyridine ring. The trifluoromethyl group is strongly deactivating, directing the incoming electrophile (Br+) to the C3 or C5 position. The existing chloro group at C2 further influences this regioselectivity, favoring substitution at the C3 position.

-

Purification: Following the reaction, purification is essential to isolate the desired isomer from any side products. Flash column chromatography is a standard method for this purpose, as noted in protocols for similar compounds.[8]

Reactivity and Application in Complex Molecule Synthesis

The synthetic utility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference can be exploited to perform sequential, site-selective couplings.

This allows for a programmed approach to molecular assembly:

-

First Coupling (at C3): A Suzuki, Sonogashira, Heck, or other cross-coupling reaction is performed under conditions optimized to activate the C-Br bond while leaving the C-Cl bond intact.

-

Second Coupling (at C2): The resulting product, which still contains the chloro-substituent, can then undergo a second, often more forcing, cross-coupling reaction to introduce a different moiety at the C2 position.

This stepwise functionalization is a powerful tool for building molecular diversity from a single, versatile starting material.[5][6]

Exemplary Experimental Protocol: Site-Selective Suzuki Coupling

This protocol describes a representative procedure for a site-selective Suzuki-Miyaura cross-coupling reaction at the C3 position (C-Br).

Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.

Materials:

-

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Nitrogen or Argon gas supply

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, the arylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine.

-

Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine product.

Self-Validating System: The success of the protocol is validated by characterization of the product (e.g., via NMR, MS) which should confirm the selective substitution at the bromine-bearing carbon and the retention of the chlorine atom. Spectroscopic data for the starting material is available from suppliers for comparison.[1]

Safety and Handling

As a halogenated and trifluoromethylated organic compound, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine requires careful handling in a controlled laboratory environment. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provides a strong basis for a cautious approach.[9]

Hazard Profile (Inferred from Analogs):

-

Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Respiratory: May cause respiratory irritation.[9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.[12]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing and reducing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

It is mandatory to consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[13]

Conclusion

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a high-value synthetic intermediate that offers medicinal and agrochemical chemists a reliable platform for the synthesis of complex, biologically active molecules. Its key strengths—the presence of the metabolically robust trifluoromethyl group and the capacity for programmed, site-selective cross-coupling reactions—make it a powerful tool for lead discovery and optimization. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to advance their scientific objectives.

References

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. BLDpharm.

- Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)-. CymitQuimica.

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. BOJNSCI.

- 3-Bromo-2-chloro-6-(trifluoromethyl)

- 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine - Usage in Synthesis. MySkinRecipes.

- Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD..

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. MySkinRecipes.

- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis. ChemicalBook.

- SAFETY DATA SHEET for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.

- General SAFETY D

- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Angene.

- 2-Bromo-6-(trifluoromethyl)

Sources

- 1. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine [bojnsci.com]

- 3. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]

- 8. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

Introduction

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a polysubstituted heterocyclic compound of significant interest in modern organic synthesis. Its unique arrangement of a bromine atom, a chlorine atom, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core makes it a versatile and highly valuable building block. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel agrochemicals and pharmaceuticals. The strategic positioning of its functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures.[1][2]

Physicochemical and Structural Properties

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a solid at room temperature.[3] The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring, enhancing the lipophilicity and metabolic stability of its derivatives.[4][5] This is a critical parameter in the design of modern active ingredients.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 1159512-34-1 | [6] |

| Molecular Formula | C₆H₂BrClF₃N | [3][7] |

| Molecular Weight | 260.44 g/mol | [3][7] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI | InChI=1S/C6H2BrClF3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | [8] |

| InChIKey | JTMOVCZBQJEIDB-UHFFFAOYSA-N | [8] |

| SMILES | C1=CC(=NC(=C1C(F)(F)F)Cl)Br | [8] |

Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine stems from the differential reactivity of its two halogen substituents. This allows for programmed, regioselective functionalization of the pyridine core.

Caption: Reactivity sites of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.

Regioselective Cross-Coupling Reactions

The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[9][10] This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the 3-position while leaving the 2-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This is the most prominent reaction for this substrate. It enables the formation of a C-C bond at the C3 position with a wide variety of aryl- and heteroarylboronic acids. The resulting 3-aryl-2-chloro-6-(trifluoromethyl)pyridine products are valuable intermediates for further elaboration.[9]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered electron-deficient by the combined effects of the ring nitrogen and the potent trifluoromethyl group. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions compared to cross-coupling. The chlorine atom at the C2 position is generally more susceptible to displacement by nucleophiles than the bromine at C3 in an SNAr context, a reactivity pattern that complements the cross-coupling selectivity.

Synthesis Strategies

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research in agrochemical and pharmaceutical development. While specific, detailed routes for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are proprietary, general methodologies for TFMP synthesis include:

-

Halogen Exchange: Starting from a corresponding trichloromethylpyridine, a chlorine/fluorine exchange reaction is performed.[11]

-

Pyridine Ring Construction: Building the heterocyclic ring from a precursor that already contains the trifluoromethyl group.[11]

-

Direct Trifluoromethylation: Introducing the CF₃ group directly onto a pre-functionalized pyridine ring.[11]

The preparation of this specific isomer likely involves a multi-step sequence of halogenation and functional group interconversion on a suitable pyridine precursor.

Safety and Handling

Proper handling of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is essential due to its hazardous properties. It is classified as an irritant.

GHS Hazard Statements:

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[13][14]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13][14]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12][15]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12][15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][15]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[15]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the C3-Br position.

Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.

Materials:

-

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

-

Base (e.g., K₂CO₃, 2.0 equiv)[9]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[9]

-

Schlenk flask or sealed reaction tube

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating block

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, the desired arylboronic acid, and the base.[9]

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-(trifluoromethyl)pyridine.

Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the oxidative addition step. The base is required for the transmetalation step of the catalytic cycle. Using an inert atmosphere is critical to prevent the degradation of the catalyst and the homocoupling of the boronic acid.[10]

Conclusion

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a highly functionalized and synthetically versatile intermediate. Its value is rooted in the predictable and regioselective reactivity of its C-Br bond in cross-coupling reactions, which allows for the controlled and efficient construction of complex molecular scaffolds. This attribute, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, ensures its continued importance as a building block for researchers and scientists in the agrochemical and pharmaceutical industries.[2][4]

References

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem. [Link]

-

MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. [Link]

-

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine - ChemBK. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. [Link]

-

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine - MySkinRecipes. [Link]

-

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine - MySkinRecipes. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. [Link]

-

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. [Link]

-

6-bromo-2-chloro-3-(trifluoromethyl)pyridine (C6H2BrClF3N) - PubChemLite. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

-

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine - CAS Common Chemistry. [Link]

-

3-bromo-2-chloro-5-(trifluoromethyl)pyridine (C6H2BrClF3N) - PubChemLite. [Link]

-

(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine [myskinrecipes.com]

- 3. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]

- 4. 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 7. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 6-bromo-2-chloro-3-(trifluoromethyl)pyridine (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. angenechemical.com [angenechemical.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

In-Depth Technical Guide: 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

An Essential Heterocyclic Building Block for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, a key heterocyclic intermediate in the fields of pharmaceutical and agrochemical development. The strategic placement of its substituents—a bromine atom, a chlorine atom, and a trifluoromethyl group—on the pyridine scaffold creates a molecule with distinct and exploitable reactivity. This document delves into the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it offers an in-depth analysis of its synthetic utility, focusing on the regioselective nature of its reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in the synthesis of complex molecular architectures.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the trifluoromethylpyridine (TFMP) motif being particularly significant. The trifluoromethyl group is a crucial substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[1][2] 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has emerged as a valuable synthetic intermediate, offering multiple, orthogonally reactive sites for sequential chemical modifications.[3][4] The presence of both a bromo and a chloro substituent allows for selective functionalization, a critical feature for the efficient construction of complex drug candidates and agrochemicals.[5][6] This guide will explore the fundamental properties and reactivity of this compound, providing a scientific foundation for its application in research and development.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its successful application in synthesis. This chapter details the key structural and spectroscopic characteristics of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.

1.1 Physicochemical Data

The inherent properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are summarized in the table below. These characteristics are vital for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Reference |

| CAS Number | 1159512-34-1 | [7] |

| Molecular Formula | C₆H₂BrClF₃N | [8] |

| Molecular Weight | 260.44 g/mol | [8] |

| Appearance | Solid | [8] |

| Purity | ≥97% | [8] |

1.2 Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta relationship.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.

Chapter 2: Synthesis and Reactivity

The synthetic utility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is defined by the differential reactivity of its halogen substituents. This allows for a programmed, stepwise approach to molecular elaboration, making it a highly valued building block.

2.1 Principles of Regioselective Reactivity

The key to strategically using this molecule lies in understanding the reactivity differences between the C2-Cl and C3-Br bonds in the two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

-

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the carbon-halogen bond typically follows the trend C-I > C-Br > C-Cl.[5] This is primarily due to the bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.[6] Consequently, these reactions occur selectively at the C3-bromo position.[5][9]

-

Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions are governed by the electronic activation of the pyridine ring. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient and thus activated towards nucleophilic attack.[10] The electronegative nitrogen atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[10][11] Therefore, nucleophiles will preferentially attack the C2 position, leading to the displacement of the chloride ion.[6] The C3 position, being meta to the nitrogen, lacks this resonance stabilization and is significantly less reactive in SNAr reactions.[10]

The following diagram illustrates this divergent reactivity, which forms the basis for its synthetic applications.

Caption: Divergent reactivity pathways for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.

Chapter 3: Key Synthetic Transformations and Protocols

This chapter details the practical application of the reactivity principles discussed previously, providing exemplary protocols for key synthetic transformations.

3.1 Selective Suzuki-Miyaura Cross-Coupling at the C3-Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, this reaction can be performed with high regioselectivity at the C3-bromo position.[6][9]

Protocol: General Procedure for Selective Suzuki Coupling [6]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene or 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture (e.g., to 90 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following workflow diagram outlines the key steps in this process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 8. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1). Intended for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes available data on the compound's structure, molecular weight, melting point, and other key physical characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. The guide also includes an analysis of expected spectral characteristics and essential safety and handling information to facilitate its appropriate use in a laboratory setting.

Introduction and Compound Profile

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research as versatile building blocks. The presence of multiple halogen atoms (bromine and chlorine) and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this scaffold. These attributes are often sought after in the design of novel bioactive compounds.

The precise arrangement of substituents—a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group at position 6—creates a specific steric and electronic environment that dictates its reactivity and physical behavior. Understanding these fundamental physical properties is a critical first step in its application for chemical synthesis and further research.

Molecular Structure and Core Properties

The structural and fundamental properties of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine are summarized below. These values are foundational for both theoretical and practical applications, from reaction stoichiometry calculations to analytical characterization.

Molecular Structure

The chemical structure of the compound is depicted in the following diagram.

Caption: Molecular structure of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.

Summary of Physical Properties

The table below consolidates the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-chloro-6-(trifluoromethyl)pyridine | J&K Scientific[1] |

| CAS Number | 1159512-34-1 | Sigma-Aldrich, ChemScene[2] |

| Molecular Formula | C₆H₂BrClF₃N | Sigma-Aldrich |

| Molecular Weight | 260.44 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 39-42 °C | Alfabeta[3] |

| Boiling Point | 211.8 ± 35.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.804 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | -5.07 ± 0.10 (Predicted) | ChemicalBook[1] |

| Purity | ≥98% | Sigma-Aldrich |

| InChI Key | GYJCRNGOIVXMOZ-UHFFFAOYSA-N | Sigma-Aldrich |

Experimental Determination of Physical Properties

To ensure the accuracy and purity of the compound for research applications, experimental verification of its physical properties is paramount. The following sections detail standardized laboratory protocols for determining melting point and solubility.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4]

Sources

- 1. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, CasNo.1159512-34-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 1159512-34-1 MFCD11226615-3-Bromo-2-Chloro-6-(Trifluoromethyl)Pyridine 3-溴-2-氯-6-(三氟甲基)吡啶 -LabNovo [do.labnovo.com]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

Navigating the Safety Landscape of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and novel material development, a thorough understanding of the safety profile of every chemical intermediate is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a detailed examination of the safety data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1), a halogenated pyridine derivative of increasing interest. By synthesizing available data, this document aims to equip laboratory personnel with the critical knowledge required for safe handling, storage, and emergency preparedness.

Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1159512-34-1 | [1][2][3] |

| Molecular Formula | C₆H₂BrClF₃N | [1] |

| Molecular Weight | 260.44 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

GHS Hazard Identification and Classification

Based on available data, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is classified as a hazardous substance. The GHS hazard statements indicate a multi-faceted risk profile that necessitates careful handling.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The following pictogram is associated with these hazards:

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following precautionary statements and PPE recommendations are designed to minimize exposure and mitigate risks.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from inhalation of dust or vapors. |

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is crucial. The following protocols are based on general best practices for handling halogenated aromatic compounds.

First-Aid Measures

Detailed First-Aid Procedures:

-

If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration. It is crucial to consult a physician.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician.[4]

Fire-Fighting Measures

While specific fire-fighting data for this compound is limited, information from structurally similar compounds provides valuable guidance.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide.[4]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Handling, Storage, and Stability

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Safe Handling Protocol

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for Safe Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[1] It is recommended to store under an inert atmosphere.[1]

-

Incompatible Materials: While specific data is unavailable for this compound, related structures are incompatible with strong oxidizing agents, strong acids, and strong bases.

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No specific data available, but repeated exposure may cause allergic reactions in sensitive individuals.

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. For a similar compound, it is stated that no component is identified as a probable, possible or confirmed human carcinogen by IARC.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

-

Ecological Data: No specific data is available. It is advised to prevent the substance from entering drains and water bodies.

Disposal Considerations

Waste disposal must be conducted in accordance with local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Chemical incineration with a scrubber and afterburner is a potential disposal method for similar compounds.[4]

-

Contaminated Packaging: Dispose of as unused product.

This guide is intended to provide a comprehensive overview of the safety considerations for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine based on currently available information. It is imperative that all laboratory personnel handling this compound review this information thoroughly and consult with their institution's environmental health and safety department for any specific institutional protocols.

References

-

Capot Chemical Co., Ltd. MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. [Link]

-

J&K Scientific. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1159512-34-1. [Link]

Sources

Spectroscopic Data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this complex heterocyclic compound. The guide integrates theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this molecule.

Introduction

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen and trifluoromethyl substituents. Accurate structural confirmation is paramount for its application in synthetic chemistry and drug design. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will delve into the predicted spectroscopic data for this compound, offering a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

Theoretical Principles of NMR

Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, giving rise to the chemical shift, a key parameter in NMR spectroscopy.[2][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The predicted chemical shifts and coupling constants are based on the analysis of substituent effects and data from analogous compounds such as 2-chloro-6-(trifluoromethyl)pyridine and 3-bromo-2-chloropyridine.[5][6][7]

Table 1: Predicted ¹H NMR Data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.90 - 8.10 | Doublet (d) | ~8.0 |

| H-5 | 7.60 - 7.80 | Doublet (d) | ~8.0 |

The electron-withdrawing nature of the chloro, bromo, and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The proton at the C-4 position is expected to be more deshielded than the proton at the C-5 position due to its proximity to the electron-withdrawing bromine atom. The coupling between these two adjacent protons will result in a doublet for each signal, with a typical ortho-coupling constant of approximately 8.0 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 148 - 152 (quartet, J ≈ 35 Hz) |

| CF₃ | 120 - 125 (quartet, J ≈ 275 Hz) |

The carbon atoms directly attached to the electronegative chlorine (C-2) and the trifluoromethyl group (C-6) are expected to be significantly deshielded. The C-6 and the trifluoromethyl carbon will appear as quartets due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Theoretical Principles of IR Spectroscopy

Molecules are not static; their bonds are constantly vibrating.[10] When a molecule absorbs infrared radiation of a specific frequency, it can transition to a higher vibrational energy level. For a vibration to be IR active, it must cause a change in the dipole moment of the molecule.[8] The frequency of the absorbed radiation is characteristic of the type of bond and the atoms it connects.

Predicted IR Spectrum

The IR spectrum of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is expected to exhibit characteristic absorption bands corresponding to the various functional groups and the pyridine ring. The predictions are based on the analysis of IR spectra of similar compounds like 3-bromo-2-chloropyridine and other substituted pyridines.[11][12][13]

Table 3: Predicted IR Absorption Bands for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C and C=N stretching |

| 1350 - 1100 | C-F stretching (strong) |

| 1100 - 1000 | C-Cl stretch |

| 700 - 500 | C-Br stretch |

The spectrum will be dominated by strong C-F stretching vibrations from the trifluoromethyl group. The aromatic C-H stretching will appear at higher wavenumbers, while the fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the various bending and stretching vibrations of the substituted pyridine ring.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-chloropyridine(52200-48-3) 1H NMR [m.chemicalbook.com]

- 7. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. microbenotes.com [microbenotes.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 3-Bromo-2-chloropyridine(52200-48-3) IR Spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Pyridine, 3-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 1159512-34-1), a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and the principles of solvent-solute interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the systematic determination of its thermodynamic solubility in a range of common laboratory solvents. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in their research and development endeavors.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey from discovery to application. Poor solubility can impede reliable results in biological assays, complicate formulation development, and lead to diminished bioavailability.[3] For a compound like 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, which serves as a versatile scaffold in the synthesis of novel bioactive molecules, a thorough understanding of its solubility profile is paramount for efficient process development, purification, and formulation.

This guide will first deconstruct the molecular features of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine to predict its solubility behavior. Subsequently, a robust experimental workflow for the quantitative determination of its thermodynamic solubility will be detailed, ensuring the generation of reliable and reproducible data.

Physicochemical Characterization of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

| Property | Value/Information | Source |

| CAS Number | 1159512-34-1 | [1][2] |

| Molecular Formula | C₆H₂BrClF₃N | [2] |

| Molecular Weight | 260.44 g/mol | [2] |

| Physical State | Solid | [2] |

Molecular Structure Analysis:

The structure of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine reveals several key features that govern its solubility:

-

Aromatic Pyridine Ring: The pyridine core imparts a degree of aromaticity and planarity to the molecule. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polarizable C-X bonds, contributing to van der Waals forces and dipole-dipole interactions.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. It significantly increases the molecule's hydrophobicity and reduces its basicity compared to unsubstituted pyridine.

-

Lack of Hydrogen Bond Donors: The molecule does not possess any acidic protons, meaning it cannot act as a hydrogen bond donor.

Predictive Solubility Framework

Based on the "like dissolves like" principle, we can forecast the solubility of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine in various solvent classes.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant lipophilic character imparted by the trifluoromethyl group and the halogen atoms, the compound is expected to exhibit moderate to good solubility in nonpolar, aprotic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-F bonds of the solute. The pyridine nitrogen can also interact with the solvent dipoles. Therefore, good solubility is anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, the primary mode of interaction for the solute is as a hydrogen bond acceptor. The lack of hydrogen bond donating ability on the solute molecule may limit its solubility compared to polar aprotic solvents of similar polarity. However, some solubility is still expected.

-

Aqueous Solutions (e.g., Water, Buffers): The pronounced hydrophobicity of the trifluoromethyl group and the overall nonpolar character of the substituted pyridine ring suggest that 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine will have very low solubility in water.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain definitive quantitative data, the following robust shake-flask method for determining thermodynamic solubility is recommended.[6][7][8] This method measures the equilibrium concentration of a compound in a saturated solution.[3][9]

Materials and Equipment

-

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (solid)

-

Selected solvents (see Table 2)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vortex mixer

Recommended Solvents for Analysis

A diverse set of solvents should be selected to cover a range of polarities and functionalities.

| Solvent | Polarity Index | Type | Predicted Solubility |

| Hexane | 0.1 | Nonpolar | Moderate |

| Toluene | 2.4 | Nonpolar | Good |

| Dichloromethane | 3.1 | Polar Aprotic | Good |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate to Good |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Good |

| Ethyl Acetate | 4.4 | Polar Aprotic | Good |

| Acetone | 5.1 | Polar Aprotic | Good |

| Acetonitrile | 5.8 | Polar Aprotic | Moderate |

| Isopropanol | 3.9 | Polar Protic | Low to Moderate |

| Ethanol | 4.3 | Polar Protic | Low to Moderate |

| Methanol | 5.1 | Polar Protic | Low to Moderate |

| Water | 10.2 | Polar Protic | Very Low |

Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine to a series of vials. A visual excess of solid should be present.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the aliquot into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or dichloromethane).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the filtered sample solutions by a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the compound in the filtered sample solutions using the calibration curve. This concentration represents the thermodynamic solubility.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units such as mg/mL or mol/L at the specified temperature. This quantitative data can then be used to inform decisions regarding solvent selection for chemical reactions, purification processes (e.g., crystallization), and the development of formulations.

The following diagram illustrates the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While readily available quantitative solubility data for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is scarce, a systematic approach based on its molecular structure and physicochemical principles allows for a robust predictive framework. This guide provides both the theoretical foundation and a detailed, actionable experimental protocol for researchers to determine the thermodynamic solubility of this important chemical building block in a range of common laboratory solvents. The generation of such data is a critical step in accelerating research and development timelines in the pharmaceutical and agrochemical industries.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

-

GOGO. (n.d.). 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2015). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

Request PDF. (2018). Study on standardization of shake-flask solubility determination method. Retrieved from [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. 1159512-34-1|3-Bromo-2-chloro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: A Versatile Trifluoromethylated Pyridine Building Block

An In-Depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine for Chemical Researchers

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine. Herein, we provide a detailed analysis of its commercial availability, key quality specifications, and critical applications in synthetic chemistry, grounded in established scientific principles and field-proven methodologies.

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its strategic arrangement of two distinct halogen atoms and a potent electron-withdrawing trifluoromethyl group makes it an exceptionally versatile synthetic intermediate.

-

Chemical Structure:

-

Key Structural Features: The molecule's utility stems from:

-

Two Orthogonal Halogen Handles: A bromine atom at the 3-position and a chlorine atom at the 2-position exhibit differential reactivity, enabling selective, sequential functionalization.

-

Electron-Deficient Ring System: The pyridine nitrogen, combined with the powerful inductive effect of the C6-trifluoromethyl group, renders the aromatic ring highly electron-deficient. This electronic nature is pivotal to its reactivity profile.

-

Commercial Availability and Supplier Analysis

Acquiring high-quality starting materials is a prerequisite for reproducible and successful research outcomes. Several reputable chemical suppliers offer 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, typically for research and development purposes. When selecting a supplier, researchers must evaluate not only price but also purity, documentation, and available batch-specific data.

Below is a comparative summary of offerings from prominent suppliers. Note that while typical purities are listed, it is imperative to request a lot-specific Certificate of Analysis (CoA) for critical applications.

| Supplier | CAS Number | Typical Purity | Physical Form | Notes / Available Information |

| Sigma-Aldrich (Ambeed) | 1159512-34-1 | ≥98% | Solid | Distributes product from Ambeed, Inc. Provides GHS safety information. |

| BLDpharm | 1159512-34-1 | Not specified | - | Lists storage as room temp., inert atmosphere. Provides GHS info.[2] |

| ChemScene | 1159512-34-1 | ≥98% | - | Specifies storage at room temperature.[3] |

| Apollo Scientific | 1159512-34-1 | ≥98% | - | Leading UK-based supplier of fluorinated and heterocyclic compounds.[4][5] |

| Parchem | 1159512-34-1 | Not specified | - | Specialty chemical supplier.[6] |

Workflow for Supplier Qualification

A systematic approach to supplier selection ensures chemical integrity for subsequent synthetic work.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for halo-pyridines. [7]

-